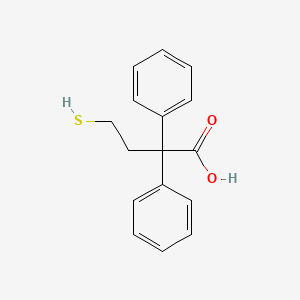

2,2-Diphenyl-4-mercaptobutyric acid

Description

Structure

3D Structure

Properties

CAS No. |

73758-57-3 |

|---|---|

Molecular Formula |

C16H16O2S |

Molecular Weight |

272.4 g/mol |

IUPAC Name |

2,2-diphenyl-4-sulfanylbutanoic acid |

InChI |

InChI=1S/C16H16O2S/c17-15(18)16(11-12-19,13-7-3-1-4-8-13)14-9-5-2-6-10-14/h1-10,19H,11-12H2,(H,17,18) |

InChI Key |

ZWILEONEUTXNPU-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C(CCS)(C2=CC=CC=C2)C(=O)O |

Origin of Product |

United States |

Synthetic Methodologies for 2,2 Diphenyl 4 Mercaptobutyric Acid and Analogous Structures

Direct Synthesis Approaches for Mercaptobutyric Acid Scaffolds

Direct synthesis methods aim to construct the mercaptobutyric acid backbone through reactions that directly form the key carbon-sulfur bond. These approaches are often atom-economical and can be highly efficient.

Reactions Involving α,β-Unsaturated Carboxylic Acid Precursors and Hydrogen Sulfide (B99878)

A primary method for synthesizing β-mercaptocarboxylic acids is the direct Michael addition of hydrogen sulfide to an α,β-unsaturated carboxylic acid. google.com This reaction is a powerful tool for forming the C-S bond at the β-position relative to the carboxyl group. google.com

The success of this reaction often hinges on carefully controlled conditions to maximize the yield of the desired product and minimize side reactions. A key challenge is preventing the product, a β-mercapto carboxylic acid, from reacting with another molecule of the α,β-unsaturated acid precursor, which would lead to undesired byproducts. google.com

| Precursor | Reagents | Conditions | Product | Key Findings | Reference |

| α,β-Unsaturated Carboxylic Acid | Hydrogen Sulfide | Amide-containing solvent, pH < 8.5, Temp < 200°C | β-Mercapto Carboxylic Acid | Control of pH and temperature is critical to prevent competitive side reactions and improve yield. | google.com |

| Unsaturated Carboxylic Acid | Hydrogen Sulfide, Basic Compound | Aqueous solution, 3.5-20.0 MPaG pressure | β-Mercapto Carboxylic Acid | High-pressure conditions can be used to drive the reaction. | google.com |

| Acrylic Acid | Hydrogen Sulfide, Diethylamine | Diethylamine in large excess | β-Mercaptopropionic Acid | An early example of the reaction, though productivity is low due to the excess base. | google.com |

Michael Addition Strategies for Introduction of Mercapto/Carboxyl Functionality

The Michael addition is a versatile and widely used reaction in organic chemistry for forming carbon-carbon and carbon-heteroatom bonds. semanticscholar.org In the context of mercaptobutyric acids, the conjugate addition of a thiol nucleophile to an α,β-unsaturated carbonyl compound is a key strategy. semanticscholar.orgnih.gov This approach offers a high degree of flexibility, as a wide variety of thiols and unsaturated precursors can be employed.

These reactions can often be performed under mild, solvent-free conditions, which is advantageous from both an economic and environmental perspective. For instance, the conjugate addition of various thiols to α,β-unsaturated carbonyl compounds has been shown to proceed efficiently at temperatures ranging from 30-80°C without the need for a catalyst. semanticscholar.org This operational simplicity and avoidance of toxic reagents make it an attractive method. semanticscholar.org

The reactivity of the α,β-unsaturated carbonyl compound (the Michael acceptor) is a significant factor. The general order of reactivity for these acceptors with thiols is: α,β-unsaturated aldehydes > cyclic α,β-unsaturated ketones > acyclic α,β-unsaturated ketones > α,β-unsaturated esters > α,β-unsaturated amides. nih.gov The reaction can also be applied to α,β-unsaturated anhydrides, often catalyzed by a base. acs.org In some cases, tandem reactions can be designed, such as a stereoselective thio-Michael/aldol reaction involving lithium thiophenolate, an α,β-unsaturated ester, and an aldehyde to create more complex structures. acs.org

| Michael Acceptor | Thiol Nucleophile | Conditions | Product Type | Key Findings | Reference |

| Methyl Vinyl Ketone | Thiophenol | Neat, ~30°C, 30 min | β-Thio-ketone | Reaction proceeds efficiently without a catalyst or solvent. | semanticscholar.org |

| Various α,β-Unsaturated Ketones/Aldehydes | Various Thiols | Neat, 30-80°C | β-Thio-carbonyl | A general, solvent-free protocol with high yields and short reaction times. | semanticscholar.org |

| α,β-Unsaturated Ester | Lithium Thiophenolate | CH₂Cl₂, with aldehyde | β-Hydroxy-α-(1-phenylthioalkyl) ester | A tandem Michael/aldol reaction with high syn-aldol selectivity. | acs.org |

| Maleic/Itaconic Anhydride | Thiols | Base-catalyzed | Thiol-adduct of anhydride | Base catalysis facilitates the addition to unsaturated anhydrides. | acs.org |

Indirect Synthesis Pathways and Precursor Derivatization

Indirect methods involve the synthesis of a suitable butyric acid precursor, which is then chemically modified in a subsequent step to introduce the thiol functionality. These multi-step pathways allow for the construction of more complex and specifically substituted analogs.

Conversion of Halogenated or Other Functionalized Precursors to Thiol Derivatives

A well-established method for synthesizing thiols is through the nucleophilic substitution of a halide or other suitable leaving group with a sulfur-containing nucleophile. This strategy can be applied to the synthesis of mercaptobutyric acids by starting with a halogenated butyric acid derivative.

One historical example involves the preparation of α,γ-bis[hydrocarbon substituted mercapto]butyric acids from an α,γ-dihalobutyric acid precursor. google.com The process begins with the halogenation of γ-butyrolactone to create the di-halogenated acid. google.com This intermediate is then reacted with an alkali metal mercaptide, such as sodium butylmercaptide, where the mercaptide displaces the halogen atoms to form the corresponding mercapto-substituted butyric acid salt. google.com Subsequent acidification yields the final product. google.com This approach demonstrates the feasibility of introducing mercapto groups onto a pre-existing butyric acid framework by converting C-X bonds (where X is a halogen) to C-S bonds.

| Precursor | Reagents | Product | Synthetic Step | Reference |

| γ-Butyrolactone | Phosphorous tribromide, Bromine | α,γ-Dibromobutyric acid | Halogenation of lactone precursor. | google.com |

| α,γ-Dibromobutyric acid | Sodium Butylmercaptide, then HCl | α,γ-Bis[butylmercapto]butyric acid | Nucleophilic substitution of halogens with mercaptide. | google.com |

| α,γ-Dibromobutyric acid | Potassium Allylmercaptide, then HCl | α,γ-Bis[allylmercapto]butyric acid | Nucleophilic substitution of halogens with mercaptide. | google.com |

Cyclocondensation Reactions in the Formation of Related Mercapto-Containing Heterocycles

Cyclocondensation reactions are chemical processes where two or more molecules combine to form a ring structure, often a heterocycle. wisdomlib.org While not a direct route to acyclic mercaptobutyric acids, this class of reactions is significant for synthesizing related mercapto-containing heterocyclic compounds that incorporate a carboxylic acid moiety. These heterocycles can be considered structural analogs or may serve as platforms for further drug design.

An example of this approach is the synthesis of 2-mercapto-6-phenylpyrimidine-4-carboxylic acid derivatives. nih.gov In this method, keto-enol acids are used as starting materials and are reacted with thiourea (B124793) in a cyclocondensation reaction. nih.gov This process efficiently constructs the pyrimidine (B1678525) ring, incorporating both the mercapto group from thiourea and the carboxylic acid group from the keto-enol acid precursor into the final heterocyclic structure. Such syntheses highlight how cyclocondensation can be a powerful tool for building complex molecules that feature both mercapto and carboxyl functionalities within a cyclic framework. wisdomlib.orgnih.gov

Chiral Synthesis and Enantioselective Approaches to Mercaptobutyric Acid Variants

The development of asymmetric methods to produce enantiomerically pure compounds is a cornerstone of modern medicinal chemistry. For mercaptobutyric acid variants, chiral synthesis can be achieved through several strategies, most notably the use of chiral catalysts in Michael additions.

Organocatalysis has emerged as a powerful tool for enantioselective sulfa-Michael additions. For example, a cinchona alkaloid-derived urea (B33335) has been shown to be a highly efficient catalyst for the conjugate addition of thiols to α,β-unsaturated ketones. organic-chemistry.org This reaction, conducted at room temperature with very low catalyst loading (0.1 mol%), produces optically active sulfides with excellent chemical yields and high enantiomeric excess (up to >99% ee). organic-chemistry.org The catalyst is believed to function by activating the enone through hydrogen bonding while the basic site on the catalyst activates the thiol, thus creating a highly organized, chiral transition state. organic-chemistry.org

Another sophisticated approach involves a multi-component reaction. An enantioselective synthesis of α-mercapto-β-amino esters has been developed using a rhodium(II)/chiral phosphoric acid co-catalyzed three-component reaction of a diazo compound, a thiol, and an imine. nih.gov This transformation proceeds by the enantioselective trapping of a sulfonium (B1226848) ylide intermediate, affording the final products with good yields and stereoselectivities. nih.gov These examples demonstrate that by selecting the appropriate chiral catalyst system, it is possible to control the stereochemical outcome of C-S bond formation, providing access to chiral mercapto-containing acid derivatives.

| Reaction Type | Substrates | Catalyst System | Product Type | Key Findings | Reference |

| Enantioselective Sulfa-Michael Addition | Aromatic thiols, α,β-Unsaturated ketones | Cinchona alkaloid-derived urea (0.1 mol%) | Optically active β-thio-ketones | High yields and enantioselectivities (>99% ee) under mild, low-catalyst conditions. | organic-chemistry.org |

| Enantioselective Three-Component Reaction | Diazo compounds, Thiols, Imines | Rh(II) / Chiral Phosphoric Acid | α-Mercapto-β-amino esters | Provides access to complex chiral structures with good stereoselectivity. | nih.gov |

Catalytic Systems and Reagents in Synthesis

The efficient synthesis of complex molecules like 2,2-diphenyl-4-mercaptobutyric acid relies on the use of specific catalytic systems and reagents to control reactivity and selectivity. The following sections detail the application of various catalytic approaches for the construction of the core diphenyl structure and the introduction of the sulfur-containing side chain.

Both Lewis and Brønsted acids and bases play crucial roles in facilitating key transformations in the synthesis of diaryl-substituted carboxylic acids and their derivatives. Their ability to activate either electrophiles or nucleophiles provides pathways for efficient bond formation.

Lewis Acid Catalysis: Lewis acids, such as metal triflates and halides, can be employed to promote the formation of the 2,2-diphenylacetic acid framework. One potential approach involves the Friedel-Crafts-type reaction of an aromatic compound like benzene (B151609) with a suitable precursor to the carboxylic acid moiety. For instance, glyoxylic acid can react with benzene in the presence of a solid acid catalyst like poly(4-vinylpyridine) supported trifluoromethanesulfonic acid to yield 2,2-diphenylacetic acid chemicalbook.com. Strong Lewis acids can also facilitate the formation of acetals from diaryl ketones, which can be important intermediates in more complex synthetic routes organic-chemistry.org. In the context of introducing the sulfur functionality, Lewis acids could potentially catalyze the alkylation of a diphenylacetate enolate with an electrophilic sulfur source nsf.govrsc.orgchemrxiv.org.

| Lewis Acid Catalyst | Application in Synthesis | Precursors |

| Poly(4-vinylpyridine) supported trifluoromethanesulfonic acid | Friedel-Crafts-type reaction | Glyoxylic acid, Benzene chemicalbook.com |

| Trifluoromethanesulfonic acid (TfOH) | Acetal formation from diaryl ketones | Diaryl ketones, Alcohols organic-chemistry.org |

| Magnesium perchlorate (B79767) (Mg(ClO₄)₂) | Decarboxylative esterification | Carboxylic acids, Dialkyl dicarbonates |

| Copper(II) triflate (Cu(OTf)₂) | Decarboxylative esterification | Carboxylic acids, Dialkyl dicarbonates |

Brønsted Base Catalysis: Brønsted bases are particularly effective in promoting the conjugate addition of thiols to α,β-unsaturated carbonyl compounds, a key reaction known as the thia-Michael addition wikipedia.orgorganic-synthesis.comresearchgate.net. This strategy can be envisioned for the synthesis of this compound by reacting a suitable thiol with a 2,2-diphenyl-substituted Michael acceptor. The Brønsted base deprotonates the thiol to form a more nucleophilic thiolate anion, which then adds to the β-position of the unsaturated system wikipedia.orgchemeo.com. The reaction is often highly efficient and can be carried out under mild conditions researchgate.netnih.gov.

| Brønsted Base | Application in Synthesis | Reaction Type |

| Triethylamine (Et₃N) | Thia-Michael addition | Conjugate addition of thiols to α,β-unsaturated systems researchgate.net |

| N,N-Diisopropylethylamine (DIPEA) | C-H allylic amination (analogous reactivity) | C-N bond formation |

| Basic catalysts in general | Thiol-Michael addition | C-S bond formation wikipedia.orgchemeo.com |

Organometallic reagents are instrumental in the formation of the 2,2-diphenylacetic acid core structure. These reagents provide a source of nucleophilic carbon that can react with suitable electrophiles to create the desired carbon-carbon bonds.

One classic approach involves the carbonation of a diphenylmethyl anion equivalent. For example, diphenylmethane (B89790) can be deprotonated by a strong base like phenylsodium, and the resulting organosodium species can then react with carbon dioxide to form the sodium salt of diphenylacetic acid, which is subsequently protonated orgsyn.org. Grignard reagents and organolithium compounds are also powerful nucleophiles for C-C bond formation, although their high reactivity can sometimes lead to side reactions with ester or acyl chloride functional groups innopeptichem.com. To achieve more controlled reactions, less nucleophilic organometallic species like Gilman reagents (lithium dialkylcuprates) or organocadmium reagents can be used.

| Organometallic Reagent Type | Synthetic Application | Key Intermediates |

| Organosodium (e.g., from Diphenylmethane) | Carbonation to form carboxylic acid | Diphenylmethylsodium orgsyn.org |

| Grignard Reagents (RMgX) | Addition to carbonyls and nitriles | Imino derivatives (from nitriles) |

| Organolithium Reagents (RLi) | Addition to carbonyls | Alkoxide intermediates |

| Gilman Reagents (R₂CuLi) | Selective addition to acyl chlorides | Ketone intermediates |

| Organocadmium Reagents (R₂Cd) | Selective addition to acyl chlorides | Ketone intermediates |

The Mitsunobu reaction is a versatile and powerful tool for the conversion of primary and secondary alcohols to a wide range of functional groups, including thioethers, with inversion of stereochemistry. organic-chemistry.orgwikipedia.orgnih.gov This reaction is particularly relevant for the synthesis of this compound if a precursor containing a hydroxyl group at the 4-position is available.

In a potential synthetic route, a 4-hydroxy-2,2-diphenylbutanoic acid derivative could be subjected to a Mitsunobu reaction. In this process, the alcohol is activated by a combination of a phosphine, typically triphenylphosphine (B44618) (PPh₃), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) wikipedia.org. The resulting activated intermediate then undergoes nucleophilic substitution by a sulfur nucleophile, for example, thioacetic acid. Subsequent hydrolysis of the resulting thioacetate (B1230152) would yield the desired mercaptan. The acidic nature of the thiol nucleophile is a key requirement for a successful Mitsunobu reaction. organic-chemistry.orgresearchgate.net

| Reagent | Role in Mitsunobu Reaction | Common Examples |

| Phosphine | Activates the alcohol | Triphenylphosphine (PPh₃) |

| Azodicarboxylate | Oxidant, facilitates phosphonium (B103445) salt formation | Diethyl azodicarboxylate (DEAD), Diisopropyl azodicarboxylate (DIAD) wikipedia.org |

| Sulfur Nucleophile | Displaces the activated alcohol | Thioacetic acid, Thiols researchgate.netnih.gov |

| Solvent | Reaction medium | Tetrahydrofuran (THF), Dichloromethane (DCM) organic-synthesis.com |

Chemical Reactivity and Mechanistic Investigations of 2,2 Diphenyl 4 Mercaptobutyric Acid

Transformations Involving the Thiol (-SH) Moiety

The thiol group is a versatile functional group known for its nucleophilicity and its susceptibility to oxidation and radical reactions.

One of the most characteristic reactions of thiols is their oxidation to form disulfides. This transformation is a key process in various chemical and biological systems. researchgate.net The oxidation of 2,2-Diphenyl-4-mercaptobutyric acid would yield the corresponding disulfide, 4,4'-disulfanediylbis(2,2-diphenylbutanoic acid).

Mild oxidizing agents are typically sufficient to effect this conversion. Weaker oxidants favor the formation of disulfides, whereas stronger oxidants can lead to further oxidation to sulfonic acids. researchgate.net The reaction is often sensitive to pH. For instance, studies on 2-mercaptobenzoic acid have shown that under acidic conditions, the thiol remains unchanged, but as the pH increases towards neutral, complete oxidation to the disulfide occurs. researchgate.net A similar pH-dependent reactivity would be expected for this compound.

Various reagents and conditions can be employed for disulfide bond formation, including:

Air Oxidation: In the presence of a base or a metal catalyst, molecular oxygen can oxidize thiols. This method is mild but can sometimes be slow. ijpsi.org

Hydrogen Peroxide: H₂O₂ can be used as an oxidant, often with a catalyst like a cyclic seleninate ester, to convert disulfides to thiolsulfinates. nih.gov Careful control of stoichiometry is needed to prevent overoxidation.

Iodine (I₂): Iodine is a common reagent for forming disulfide bonds, particularly in peptide chemistry where it is used to remove acetamidomethyl (Acm) protecting groups from cysteine residues and concurrently form the disulfide linkage. rockefeller.edu

Dimethyl Sulfoxide (DMSO): DMSO can serve as the oxidant, especially under acidic or basic conditions. ijpsi.org

The formation of disulfide bonds can be either an intramolecular or intermolecular process. For this compound, this would be an intermolecular reaction between two molecules.

Table 1: Common Oxidation Conditions for Thiol to Disulfide Conversion

| Oxidizing Agent | Typical Conditions | Comments |

|---|---|---|

| Air/Oxygen | Basic pH, metal catalyst (e.g., Fe³⁺) | Mild, but can be slow and require optimization. ijpsi.org |

| Iodine (I₂) | Alcoholic or aqueous solvent | Rapid and efficient, often used for deprotection/oxidation. rockefeller.edu |

| Hydrogen Peroxide (H₂O₂) | Catalytic amounts of acid or specific catalysts | Risk of overoxidation to sulfinic or sulfonic acids. nih.gov |

| Dimethyl Sulfoxide (DMSO) | Acidic or basic conditions | A common and effective oxidant. ijpsi.org |

The sulfur atom of the thiol group is a potent nucleophile, capable of participating in a variety of addition and substitution reactions. researchgate.net The corresponding thiolate anion (R-S⁻), formed under basic conditions, is an even stronger nucleophile.

Michael Addition: Thiols readily undergo conjugate addition (Michael addition) to α,β-unsaturated carbonyl compounds. The thiol group of this compound could add to acceptors like acrylates or enones.

Epoxide Ring-Opening: As a nucleophile, the thiol can attack the carbon of an epoxide ring, leading to its opening and the formation of a β-hydroxy thioether.

Nucleophilic Substitution (Sₙ2): The thiolate anion is an excellent nucleophile for Sₙ2 reactions with alkyl halides or tosylates to form thioethers.

Recent research has also explored the desulfurization of thiols to facilitate nucleophilic substitution at the carbon atom that was bonded to the sulfur. cas.cn Using a triphenylphosphine (B44618)/1,2-diiodoethane system, the C-SH bond can be activated, allowing for substitution by a range of nucleophiles, including amines, carboxylates, and halides. cas.cn This methodology could potentially be applied to this compound to replace the thiol group with other functionalities.

The thiol group has a relatively weak S-H bond, making it susceptible to hydrogen atom abstraction by other radicals, which generates a thiyl radical (RS•). wordpress.com Thiyl radicals are key intermediates in many radical processes. wordpress.com

Thiol-Ene Reaction: A thiyl radical can add across a carbon-carbon double bond (an alkene) in a process known as the thiol-ene reaction. This is a highly efficient "click" reaction that proceeds via a radical chain mechanism. researchgate.net The thiyl radical generated from this compound could participate in such additions.

Hydrogen Atom Transfer: Thiols are excellent hydrogen atom donors. They are often used as chain transfer agents in radical polymerizations or to quench radical reactions. ucl.ac.uk For example, they can react with carbon-centered radicals to terminate a radical chain and regenerate the thiol, a process that is fundamental to their role as radiation-protecting agents. wordpress.com

Barton Decarboxylation: A variation of the Barton decarboxylation involves the formation of a thiohydroxamate ester from the carboxylic acid. This derivative can then react with a radical initiator (like AIBN) and a tin hydride or thiol to generate a carbon radical via decarboxylation. libretexts.org

Table 2: Key Radical Reactions Involving Thiols

| Reaction Type | Key Intermediate | Typical Outcome |

|---|---|---|

| Hydrogen Abstraction | Thiyl Radical (RS•) | Formation of a sulfur-centered radical. wordpress.com |

| Thiol-Ene Reaction | Thiyl Radical (RS•) | Anti-Markovnikov addition of the thiol across an alkene. researchgate.net |

| Polarity Reversal Catalysis | Thiyl Radical (RS•) | Thiols can act as catalysts to promote radical cyclizations. ucl.ac.uk |

Reactivity of the Carboxylic Acid (-COOH) Moiety

The carboxylic acid group is primarily known for its acidic nature and its ability to be converted into a variety of derivatives, such as esters and amides.

The conversion of the carboxylic acid group of this compound into esters or amides is a fundamental transformation.

Fischer Esterification: This is the acid-catalyzed reaction between a carboxylic acid and an alcohol to form an ester. jackwestin.comyoutube.com The reaction is an equilibrium process and typically requires heating with an excess of the alcohol and a strong acid catalyst (e.g., H₂SO₄). However, the presence of the thiol group might lead to side reactions under harsh acidic and high-temperature conditions.

Steglich Esterification: For substrates that are sensitive to strong acid, the Steglich esterification offers a milder alternative. nih.govorganic-chemistry.org This method uses a coupling agent, typically a carbodiimide (B86325) like N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC), in the presence of a catalyst, 4-dimethylaminopyridine (B28879) (DMAP). nih.govorganic-chemistry.org This approach proceeds at room temperature and is highly efficient, even for sterically hindered alcohols. organic-chemistry.org It would likely be the preferred method for esterifying this compound to avoid complications with the thiol group.

Amidation: The direct reaction of a carboxylic acid with an amine to form an amide is generally difficult because the basic amine deprotonates the carboxylic acid to form an unreactive carboxylate salt. jackwestin.com Therefore, coupling agents like DCC are used to activate the carboxylic acid. jackwestin.com The activated intermediate, an O-acylisourea, is then readily attacked by the amine to form the amide. organic-chemistry.org

Table 3: Comparison of Esterification and Amidation Methods

| Method | Reagents | Conditions | Suitability for this compound |

|---|---|---|---|

| Fischer Esterification | Alcohol, Strong Acid (e.g., H₂SO₄) | Heat, Equilibrium | Possible, but potential for thiol side reactions. jackwestin.comyoutube.com |

| Steglich Esterification | Alcohol, DCC/DIC, DMAP | Mild, Room Temperature | Highly suitable due to mild and neutral conditions. nih.govorganic-chemistry.org |

| Amidation | Amine, DCC | Room Temperature | Highly suitable; avoids acid-base neutralization. jackwestin.com |

Decarboxylation is the removal of a carboxyl group, releasing carbon dioxide. jackwestin.com Simple thermal decarboxylation of carboxylic acids requires very high temperatures unless there is a specific activating group present. The most common example is the decarboxylation of β-keto acids, which proceeds through a cyclic six-membered transition state upon heating. youtube.com

This compound does not possess a β-carbonyl group, so it would not undergo this type of facile decarboxylation. Alternative, more forceful methods would be required:

Radical Decarboxylation (Barton Decarboxylation): As mentioned previously, the carboxylic acid can be converted into a thiohydroxamate ester (a Barton ester). libretexts.org Reaction with a radical initiator and a hydrogen atom donor can then lead to decarboxylation, replacing the -COOH group with a hydrogen atom. libretexts.org

Hunsdiecker Reaction: While a classic method, this reaction involves the conversion of the carboxylic acid to its silver salt, followed by treatment with bromine to yield an alkyl bromide with one less carbon atom. Modern variants use more practical reagents.

For this compound, a radical-based method like the Barton decarboxylation would be a more plausible pathway to achieve decarboxylation under relatively mild conditions compared to simple pyrolysis.

Chemical Behavior of the Diphenyl-Substituted Carbon Center

The quaternary carbon at the C2 position, bearing two phenyl groups, is a defining feature of the molecule. Its sterically congested nature and electronic properties significantly influence the compound's reactivity, particularly concerning stereochemical outcomes and the formation of new carbon-carbon bonds.

In its parent form, the this compound molecule is achiral. The C2 carbon, being bonded to two identical phenyl groups, does not constitute a stereocenter. Consequently, studies on racemization are not applicable to the compound itself.

However, the creation of a chiral quaternary carbon is a significant endeavor in stereoselective synthesis. chemistryworld.comnih.gov Should the two phenyl rings be chemically distinct (e.g., through substitution on one ring), the C2 carbon would become a chiral center. In such a scenario, any reaction at this center would need to be carefully controlled to manage the stereochemical outcome. The synthesis of molecules with quaternary stereocenters is noted to be a formidable challenge in organic chemistry, often requiring specialized catalysts or synthetic strategies to achieve high enantioselectivity. nih.govdntb.gov.uaresearchgate.net Reactions proceeding through planar intermediates, such as carbocations or certain enolates, at this center would likely lead to a racemic mixture of products, while stereospecific mechanisms, such as those involving organoaluminum species that proceed with an inversion of configuration, could offer a route to a single enantiomer. nih.gov

The formation of a new carbon-carbon bond at a sterically hindered quaternary center is a synthetically challenging task. nih.gov The significant steric bulk imposed by the two phenyl groups and the ethyl-thiol chain shields the C2 carbon from attack by most nucleophiles and reagents. Standard SN2-type reactions are not feasible at this position.

Despite these challenges, several advanced synthetic methods could potentially be applied to forge C-C bonds at this center.

Radical Reactions: Radical chain reactions can be effective for creating highly substituted carbons. youtube.com A hypothetical pathway could involve the generation of a radical at a different position in the molecule, followed by an intramolecular cyclization that forms a new ring and a new C-C bond involving the quaternary center.

Transition-Metal Catalyzed Reactions: Modern cross-coupling reactions offer powerful tools for C-C bond formation. A strategy could involve the synthesis of an analogue of the target compound where one of the phenyl groups is replaced by a leaving group (like a halide or triflate). This could then undergo a Suzuki or similar coupling reaction, though this represents a significant deviation from the parent structure. Directed hydroformylation has also been reported as a method for synthesizing quaternary carbon centers by applying a catalytic directing group. nih.gov

Rearrangement Reactions: Certain acid-catalyzed rearrangements, like the Wagner-Meerwein rearrangement, could theoretically be used to form a quaternary center, though this would require a precursor with a different carbon skeleton. The Ireland-Claisen rearrangement is another powerful tool for generating quaternary carbons with high stereoselectivity. nih.gov

These approaches remain largely theoretical for this compound, as specific applications for this molecule are not widely documented.

Ring-Closing Reactions and Heterocyclic Transformations

The bifunctional nature of this compound, possessing both a nucleophilic thiol group and an electrophilic carboxylic acid, makes it an ideal precursor for a variety of ring-closing reactions to form sulfur-containing heterocycles.

4-Thiazolidinones are a class of heterocyclic compounds with significant pharmacological interest. chemistryworld.comnih.govnih.gov Their synthesis often involves the cyclocondensation of a mercaptoacid with an imine (Schiff base). This compound can serve as the mercaptoacid component in a three-component reaction with an aldehyde and an amine.

The general mechanism involves the initial formation of a Schiff base from the aldehyde and amine. The thiol group of the mercaptobutyric acid then attacks the electrophilic carbon of the imine. This is followed by an intramolecular cyclization where the nitrogen attacks the activated carbonyl carbon of the acid, eliminating a molecule of water to form the five-membered thiazolidinone ring. This reaction creates a new stereocenter at the C2 position of the thiazolidinone ring (derived from the aldehyde).

Table 1: Representative Three-Component Synthesis of Thiazolidinone Derivatives

| Aldehyde Component | Amine Component | Resulting Thiazolidinone Product Structure |

| Benzaldehyde | Aniline | 2,3-Diphenyl-5-(2,2-diphenyl-2-mercaptoethyl)thiazolidin-4-one |

| 4-Chlorobenzaldehyde | Methylamine | 2-(4-Chlorophenyl)-3-methyl-5-(2,2-diphenyl-2-mercaptoethyl)thiazolidin-4-one |

| Formaldehyde | Benzylamine | 3-Benzyl-5-(2,2-diphenyl-2-mercaptoethyl)thiazolidin-4-one |

Beta-lactams (azetidin-2-ones) are core structural motifs in many important antibiotics. nih.gov The Staudinger synthesis, a [2+2] cycloaddition between a ketene (B1206846) and an imine, is a cornerstone of β-lactam chemistry. researchgate.netnih.gov

To synthesize a β-lactam from this compound, the carboxylic acid moiety would first need to be converted into a reactive ketene. This is typically achieved by forming an acyl chloride followed by dehydrochlorination with a non-nucleophilic base like triethylamine. The resulting ketene, bearing the diphenylmethyl-thiol side chain, can then react with a suitable imine. The cycloaddition can lead to either cis or trans diastereomers with respect to the substituents on the β-lactam ring, with the stereochemical outcome often depending on the specific reactants and conditions used. nih.gov

Table 2: Plausible Reactants for Staudinger Synthesis of β-Lactam Derivatives

| Imine Partner (from Aldehyde + Amine) | Resulting β-Lactam Product Structure |

| N-Benzylidenemethanamine (Benzaldehyde + Methylamine) | 1-Methyl-3-(2-mercapto-1,1-diphenylethyl)-4-phenylazetidin-2-one |

| N-(4-Methoxybenzylidene)aniline (Anisaldehyde + Aniline) | 3-(2-Mercapto-1,1-diphenylethyl)-4-(4-methoxyphenyl)-1-phenylazetidin-2-one |

| N-Propylidene-propan-1-amine (Propionaldehyde + Propylamine) | 3-(2-Mercapto-1,1-diphenylethyl)-4-propyl-1-propylazetidin-2-one |

The intramolecular cyclization of this compound to form a thiolactone is a direct manifestation of its bifunctional character. The product is a six-membered ring known as a thiane-2-one. This reaction is an intramolecular nucleophilic acyl substitution.

The mechanism generally requires activation of the carboxylic acid to make the carbonyl carbon more electrophilic, as the carboxylate is otherwise unreactive towards the thiol nucleophile. Common methods for activation include:

Acid Catalysis: In the presence of a strong acid catalyst, the carbonyl oxygen of the carboxylic acid is protonated. This enhances the electrophilicity of the carbonyl carbon, allowing the lone pair of the sulfur atom to perform an intramolecular nucleophilic attack. youtube.com

Conversion to Acyl Chloride: Reacting the carboxylic acid with a reagent like thionyl chloride (SOCl₂) or oxalyl chloride converts it to a highly reactive acyl chloride. The subsequent intramolecular attack by the thiol is rapid and typically does not require a catalyst.

Use of Coupling Agents: Reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) activate the carboxylic acid by forming a highly reactive O-acylisourea intermediate, which is then readily attacked by the thiol.

In all pathways, the initial nucleophilic attack by the sulfur atom on the activated carbonyl carbon forms a tetrahedral intermediate. The subsequent collapse of this intermediate and expulsion of the leaving group (water for acid catalysis, chloride for the acyl chloride route, or dicyclohexylurea for the DCC route) yields the cyclic thioester, 5,5-diphenylthiane-2-one.

Computational Chemistry and Theoretical Mechanistic Studies

Computational chemistry provides a powerful lens for investigating the intricate details of chemical reactivity and reaction mechanisms. In the context of this compound, theoretical studies, particularly those employing Density Functional Theory (DFT), offer a molecular-level understanding of its behavior. These computational approaches allow for the exploration of reaction pathways, the visualization of electron distribution, and the identification of reactive sites within the molecule.

Density Functional Theory (DFT) Calculations for Reaction Pathway Analysis

Density Functional Theory (DFT) has emerged as a important tool for elucidating the mechanisms of chemical reactions. By calculating the potential energy surface, researchers can map out the most probable routes for a given transformation, identifying transition states and intermediates. While specific DFT studies on the reaction pathways of this compound are not extensively documented in publicly available literature, the principles of DFT can be applied to understand its potential reactivity.

For a molecule like this compound, DFT calculations could be used to investigate various reactions, such as those involving the thiol (-SH) or carboxylic acid (-COOH) functional groups. For instance, the acidity of the carboxylic acid and the thiol group can be predicted, and the mechanism of their reactions with other molecules can be modeled. DFT can also be employed to study cycloaddition reactions, should the molecule participate in such transformations. The calculations would involve optimizing the geometries of reactants, products, and transition states to determine the activation energies and reaction energies, providing a quantitative measure of the reaction's feasibility. The choice of an appropriate functional and basis set is crucial for obtaining accurate results in these calculations.

Table 1: Representative Activation Energies for a Hypothetical Reaction Pathway

| Step | Description | Calculated Activation Energy (kcal/mol) |

| 1 | Initial reactant complex formation | - |

| 2 | Transition State 1 | 15.2 |

| 3 | Intermediate 1 formation | 5.8 |

| 4 | Transition State 2 | 21.5 |

| 5 | Final product formation | -10.3 |

Note: The data in this table is hypothetical and serves as an illustration of the type of information that can be obtained from DFT calculations for reaction pathway analysis. Actual values would require specific quantum chemical calculations for a defined reaction.

Analysis of Molecular Electrostatic Potential (MEP) and Electron Localization Function (ELF)

Molecular Electrostatic Potential (MEP)

The Molecular Electrostatic Potential (MEP) is a valuable tool for understanding the charge distribution within a molecule and predicting its reactive behavior. It is calculated from the total electron density and provides a visual representation of the electrostatic potential on the molecular surface. Regions of negative potential (typically colored red or yellow) indicate areas that are rich in electrons and are susceptible to electrophilic attack. Conversely, regions of positive potential (colored blue) are electron-deficient and are prone to nucleophilic attack.

For this compound, an MEP analysis would likely reveal a high negative potential around the oxygen atoms of the carboxylic acid group and the sulfur atom of the thiol group, indicating their nucleophilic character. The hydrogen atom of the carboxylic acid and the thiol group would exhibit positive potential, highlighting their acidic nature. The phenyl rings would show a more complex potential distribution due to the delocalized π-electron system.

Electron Localization Function (ELF)

The Electron Localization Function (ELF) is a method used to visualize the regions of electron localization in a molecule, providing insights into chemical bonding and lone pairs. ELF values range from 0 to 1, where a value close to 1 indicates a high degree of electron localization, characteristic of covalent bonds and lone pairs. Regions with low ELF values correspond to areas of low electron density, such as the regions between atomic basins.

An ELF analysis of this compound would be expected to show high localization in the C-C, C-H, C-S, S-H, C-O, and O-H bonds, clearly defining the covalent framework of the molecule. High ELF values would also be observed in the regions of the lone pairs on the oxygen and sulfur atoms. The delocalized π-system of the phenyl rings would exhibit a characteristic ELF pattern, indicating the shared nature of these electrons.

Table 2: Predicted MEP and ELF Characteristics for this compound

| Molecular Region | Predicted MEP | Predicted ELF Signature |

| Carboxylic Acid (O atoms) | Strong Negative Potential | High localization corresponding to lone pairs |

| Carboxylic Acid (H atom) | Strong Positive Potential | High localization corresponding to the O-H bond |

| Thiol (S atom) | Moderate Negative Potential | High localization corresponding to lone pairs |

| Thiol (H atom) | Moderate Positive Potential | High localization corresponding to the S-H bond |

| Phenyl Rings | Complex distribution with negative potential above and below the rings | Delocalized basin characteristic of aromatic systems |

Note: The characteristics in this table are based on general principles of MEP and ELF analysis and would need to be confirmed by specific computational studies on this compound.

Derivatives and Analogs of 2,2 Diphenyl 4 Mercaptobutyric Acid

Synthesis and Characterization of Substituted Mercaptobutyric Acid Analogs

The preparation of 4-bromo-2,2-diphenylbutyronitrile, a related precursor, can be achieved by reacting ethylene (B1197577) dibromide with diphenylacetonitrile (B117805) in the presence of benzalkonium bromide and sodium hydroxide, which act as catalysts to improve the reaction rate and yield. google.com The subsequent hydrolysis of the nitrile group would lead to the desired carboxylic acid.

The characterization of these analogs involves a combination of spectroscopic and physical methods to confirm their structure and purity.

Table 1: Physical and Chemical Properties of 4-Bromo-2,2-diphenylbutyric Acid molbase.comnih.govuni.lu

| Property | Value |

| Molecular Formula | C₁₆H₁₅BrO₂ |

| Molecular Weight | 319.19 g/mol |

| Appearance | Light yellow to yellow crystalline powder |

| Melting Point | 131 °C (decomposes) |

| Boiling Point | 365.8 °C at 760 mmHg |

| Flash Point | 175 °C |

| Density | 1.406 g/cm³ |

| Refractive Index | 1.606 |

Another approach to modify the thiol group is through the preparation of thioesters, such as 2,2-diphenyl-4-(acetylthio)butyric acid. This can be achieved by reacting the corresponding bromo-derivative with a thioacetate (B1230152) salt. These thioesters can serve as protected forms of the thiol, which can be deprotected under specific conditions to regenerate the free thiol.

Thiolactone Derivatives and their Chemical Functionalization

Intramolecular cyclization of 2,2-diphenyl-4-mercaptobutyric acid can lead to the formation of a γ-thiolactone, a five-membered ring containing a thioester linkage. The formation of this thiolactone can be achieved through the reaction of the corresponding γ-halocarboxylic acid with a sulfur nucleophile or by intramolecular condensation of the mercaptocarboxylic acid itself, often with the aid of a coupling agent. google.com

The reactivity of thiolactones is of significant interest. For instance, studies on the analogous β-thiolactone, 3-mercapto-2,2-diphenylpropionic β-thiolactone, have shown that it readily undergoes reactions such as hydrolysis, alcoholysis, and aminolysis, with cleavage of the sulfur-carbonyl bond. This reactivity opens up avenues for the synthesis of various derivatives.

Heterocyclic Systems Incorporating the this compound Framework (e.g., Thiazolidinones, Azetidinones)

The bifunctional nature of this compound, possessing both a carboxylic acid and a thiol group, makes it a suitable precursor for the synthesis of various heterocyclic systems.

Thiazolidinones: Thiazolidin-4-ones can be synthesized through the reaction of a mercaptocarboxylic acid with an imine. hilarispublisher.comchemmethod.comijpsonline.com In a plausible synthetic route, this compound could be reacted with various aldehydes and amines in a one-pot, three-component reaction to yield substituted thiazolidinones. hilarispublisher.comchemmethod.com The reaction typically proceeds through the formation of a Schiff base from the aldehyde and amine, followed by the cyclization with the mercaptocarboxylic acid. hilarispublisher.com

Azetidinones: The synthesis of 2-azetidinones, also known as β-lactams, from this compound would likely involve the conversion of the mercapto group to an amino group. The resulting γ-amino acid could then undergo cyclization to form the four-membered azetidinone ring. The direct cyclization of amino acids to azetidinones is a known synthetic strategy. researchgate.net Alternatively, the Staudinger synthesis, a [2+2] cycloaddition of a ketene (B1206846) and an imine, is a widely used method for constructing the β-lactam ring. mdpi.com

Stereoisomeric Forms and their Chemical Differentiation

The parent compound, this compound, is achiral as it does not possess any stereocenters. nih.govncats.io The carbon atom at the 2-position is attached to two identical phenyl groups, and there are no other chiral centers in the molecule.

However, stereoisomerism can be introduced in the derivatives of this compound. For instance, if the phenyl rings are substituted asymmetrically, the C2 carbon could become a stereocenter. Similarly, the introduction of a substituent on the ethyl chain could also create a chiral center. For example, the synthesis of a thiazolidinone derivative from this compound and a chiral aldehyde would result in the formation of diastereomers.

The chemical differentiation of these stereoisomers would rely on standard techniques such as chiral chromatography or the use of chiral resolving agents to form diastereomeric salts that can be separated by crystallization. Spectroscopic methods, particularly NMR spectroscopy in the presence of chiral shift reagents, could also be employed to distinguish between enantiomers.

Structure-Reactivity Relationships within Derivative Families

The reactivity of the derivatives of this compound is intrinsically linked to their chemical structure. The electronic and steric effects of the substituents play a crucial role in determining the reactivity of the functional groups.

For instance, in the case of ester and amide derivatives of the carboxylic acid function, the reactivity towards nucleophilic acyl substitution will be influenced by the nature of the substituent on the oxygen or nitrogen atom, respectively. Electron-withdrawing groups would generally increase the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. Conversely, electron-donating groups would decrease reactivity.

In the thiol-containing derivatives, the acidity of the thiol proton and the nucleophilicity of the thiolate anion will be affected by the electronic nature of the surrounding groups. For example, the presence of electron-withdrawing groups on the phenyl rings would be expected to increase the acidity of the thiol.

The comparison of reactivity between different derivative families, such as esters versus amides, follows general principles of carboxylic acid derivative reactivity. Esters are generally more reactive towards nucleophilic acyl substitution than amides due to the better leaving group ability of the alkoxide compared to the amide anion.

Advanced Spectroscopic and Analytical Characterization Techniques in Research

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)

High-resolution NMR spectroscopy is a cornerstone for the structural elucidation of organic molecules. For 2,2-Diphenyl-4-mercaptobutyric acid, both ¹H and ¹³C NMR would provide a detailed map of the carbon-hydrogen framework.

¹H NMR Spectroscopy: The proton NMR spectrum is anticipated to show distinct signals corresponding to the different types of protons in the molecule. The aromatic protons of the two phenyl groups would likely appear as a complex multiplet in the range of δ 7.2-7.5 ppm. The methylene (B1212753) protons adjacent to the sulfur atom (-CH₂-SH) and those adjacent to the quaternary carbon (-CH₂-C(Ph)₂) would present as triplets, with their exact chemical shifts influenced by the neighboring groups. The thiol proton (-SH) typically appears as a broad singlet, and its chemical shift can vary depending on concentration and solvent.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum would complement the ¹H NMR data by providing information on the carbon skeleton. Key expected signals include the carbonyl carbon of the carboxylic acid, the quaternary carbon attached to the two phenyl rings, and the carbons of the phenyl groups. The aliphatic carbons of the butyric acid chain would also give rise to distinct signals.

Predicted NMR Data for this compound

| Atom Type | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |

| Carboxylic Acid (-COOH) | 10.0 - 13.0 (broad s) | 175 - 185 |

| Aromatic (C₆H₅) | 7.2 - 7.5 (m) | 125 - 145 |

| Quaternary Carbon (-C(Ph)₂) | - | 50 - 60 |

| Methylene (-CH₂-C(Ph)₂) | 2.5 - 3.0 (t) | 35 - 45 |

| Methylene (-CH₂-SH) | 2.2 - 2.7 (t) | 20 - 30 |

| Thiol (-SH) | 1.0 - 2.0 (broad s) | - |

Note: These are predicted values and may vary based on the solvent and other experimental conditions.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group and Electronic Transitions

Infrared (IR) Spectroscopy: IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to exhibit several characteristic absorption bands. A broad band in the region of 2500-3300 cm⁻¹ would be indicative of the O-H stretch of the carboxylic acid group. The C=O stretching vibration of the carboxylic acid would appear as a strong, sharp peak around 1700-1725 cm⁻¹. The presence of the phenyl groups would be confirmed by C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1450-1600 cm⁻¹ region. The S-H stretching vibration of the thiol group is expected to be a weak band in the range of 2550-2600 cm⁻¹.

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The two phenyl groups in this compound are the primary chromophores. These are expected to give rise to absorption bands in the UV region, typically around 260 nm, which are characteristic of the π → π* transitions in benzene (B151609) and its derivatives. The carboxylic acid and thiol groups are not expected to show strong absorption in the standard UV-Vis range.

Expected Spectroscopic Data for this compound

| Spectroscopic Technique | Expected Absorption/Transition | Characteristic Wavenumber (cm⁻¹)/Wavelength (nm) |

| Infrared (IR) | O-H stretch (Carboxylic Acid) | 2500 - 3300 (broad) |

| Infrared (IR) | C=O stretch (Carboxylic Acid) | 1700 - 1725 |

| Infrared (IR) | C-H stretch (Aromatic) | > 3000 |

| Infrared (IR) | C=C stretch (Aromatic) | 1450 - 1600 |

| Infrared (IR) | S-H stretch (Thiol) | 2550 - 2600 (weak) |

| Ultraviolet-Visible (UV-Vis) | π → π* (Phenyl Rings) | ~ 260 |

High-Resolution Mass Spectrometry (HRMS) for Molecular Mass and Fragmentation Analysis

High-Resolution Mass Spectrometry is crucial for determining the precise molecular weight and elemental formula of a compound. For this compound (C₁₆H₁₆O₂S), HRMS would provide a molecular ion peak with a high degree of accuracy.

The fragmentation pattern in the mass spectrum would offer further structural confirmation. Expected fragmentation pathways would include the loss of the carboxylic acid group (-COOH), the cleavage of the C-S bond, and the fragmentation of the diphenylmethyl moiety.

Predicted HRMS Data for this compound

| Ion | Formula | Calculated m/z |

| [M]⁺ | C₁₆H₁₆O₂S⁺ | 272.0871 |

| [M-COOH]⁺ | C₁₅H₁₅S⁺ | 227.0894 |

| [M-CH₂CH₂SH]⁺ | C₁₄H₁₁O₂⁺ | 211.0759 |

| [C₁₃H₁₁]⁺ (Diphenylmethyl) | C₁₃H₁₁⁺ | 167.0861 |

Elemental Analysis for Stoichiometric Verification

Elemental analysis is a fundamental technique used to determine the mass percentages of the constituent elements in a compound. This analysis is essential for verifying the empirical and molecular formula. For a pure sample of this compound with the molecular formula C₁₆H₁₆O₂S, the theoretical elemental composition can be calculated.

Theoretical Elemental Composition of this compound

| Element | Symbol | Atomic Mass | Number of Atoms | Total Mass | Percentage (%) |

| Carbon | C | 12.011 | 16 | 192.176 | 70.56 |

| Hydrogen | H | 1.008 | 16 | 16.128 | 5.92 |

| Oxygen | O | 15.999 | 2 | 31.998 | 11.75 |

| Sulfur | S | 32.065 | 1 | 32.065 | 11.77 |

| Total | 272.367 | 100.00 |

X-ray Crystallography for Solid-State Structural Elucidation

X-ray crystallography provides the most definitive structural information for crystalline solids, revealing the precise three-dimensional arrangement of atoms and molecules in the crystal lattice. To perform this analysis, a high-quality single crystal of this compound would be required.

While no crystal structure for the title compound is currently available in the public domain, data for a closely related compound, 4-Bromo-2,2-diphenylbutyric acid, has been reported. nih.gov This analogous structure can provide insights into the likely packing and conformational preferences of this compound in the solid state. An X-ray crystallographic study would definitively determine bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding involving the carboxylic acid and thiol functional groups.

Applications of 2,2 Diphenyl 4 Mercaptobutyric Acid in Non Biological Chemical Systems

Role as a Versatile Synthetic Building Block in Organic Synthesis

2,2-Diphenyl-4-mercaptobutyric acid serves as a versatile starting material or intermediate in organic synthesis. Its bifunctional nature, possessing both a carboxylic acid and a thiol group, allows for a wide array of chemical transformations. The carboxylic acid moiety can undergo esterification, amidation, or reduction to an alcohol, while the thiol group can be involved in oxidation to disulfides, alkylation, or addition reactions.

The diphenyl group at the α-position provides steric bulk and influences the electronic properties of the molecule, which can be exploited to control the stereochemistry of reactions at adjacent centers. For instance, derivatives of this acid, such as 4-bromo-2,2-diphenylbutyric acid, are used as precursors in multi-step synthetic sequences. nih.gov The reactivity of the different functional groups can be selectively controlled through the use of appropriate protecting groups, enabling chemists to build complex molecular architectures.

Applications as a Ligand in Coordination Chemistry

In the field of coordination chemistry, molecules containing donor atoms like sulfur and oxygen are of significant interest for their ability to form stable complexes with metal ions. This compound, with its carboxylate and thiolate functionalities, can act as a bidentate or bridging ligand, coordinating to one or more metal centers. nsu.ru The nature of the coordination can be influenced by the reaction conditions, the metal ion, and the presence of other co-ligands. nsu.runih.gov

The resulting metal complexes can exhibit interesting structural, electronic, and magnetic properties. The diphenyl groups can influence the steric environment around the metal center, potentially leading to the formation of specific coordination geometries and influencing the reactivity of the complex. nsu.ru For example, similar carboxylato ligands have been shown to form a variety of metal complexes with diverse nuclearities and properties. nih.gov The study of such complexes contributes to the fundamental understanding of coordination chemistry and can lead to the development of new catalysts, materials, and sensors. researchgate.net

Development of Chiral Auxiliaries and Catalysts

While this compound itself is achiral, its structure provides a scaffold for the development of chiral auxiliaries and catalysts. nih.gov By introducing chiral centers into the molecule, for example, through asymmetric synthesis or by derivatization with a chiral entity, it is possible to create molecules that can influence the stereochemical outcome of chemical reactions.

The development of chiral catalysts is a cornerstone of modern organic synthesis, enabling the production of enantiomerically pure compounds, which is particularly crucial in the pharmaceutical industry. The combination of the sterically demanding diphenyl groups and the coordinating thiol and carboxylate groups can create a well-defined chiral environment around a metal center in a catalyst, facilitating enantioselective transformations.

Participation in Bio-conjugation Chemistry for Protein Modification and Labeling Studies

Bioconjugation is the chemical process of linking two or more molecules, where at least one is a biomolecule like a protein. thermofisher.com This technique is widely used for various applications, including the development of antibody-drug conjugates (ADCs) and for protein labeling in research. thermofisher.combionordika.no The functional groups present in this compound make it a candidate for use in bioconjugation reactions.

The carboxylic acid can be activated to react with primary amines, such as the lysine (B10760008) residues on the surface of proteins, to form stable amide bonds. thermofisher.com The thiol group is also a valuable handle for bioconjugation, as it can react specifically with maleimides or be used in "click chemistry" reactions. bionordika.no This dual functionality allows for the site-specific modification of proteins, enabling the attachment of probes, drugs, or other molecules of interest.

Potential as an Intermediate in Polymer Science and Specialty Chemical Production

The bifunctional nature of this compound also lends itself to applications in polymer science. It can potentially be used as a monomer or a chain transfer agent in polymerization reactions. The carboxylic acid and thiol groups can participate in step-growth polymerization to form polyesters or polythioesters.

Furthermore, this compound can serve as an intermediate in the synthesis of specialty chemicals. The unique combination of functional groups and the diphenyl moiety can be modified to produce a variety of derivatives with specific properties tailored for applications in areas such as coatings, adhesives, and electronic materials.

Environmental Chemistry Research: Studies on Microbial Degradation of Related Diphenyl Ethers

Microorganisms have evolved specific enzymatic pathways to break down the stable aromatic rings of biphenyl (B1667301) compounds. ethz.choup.com These pathways often involve dioxygenase enzymes that introduce hydroxyl groups onto the aromatic ring, leading to ring cleavage and eventual mineralization to simpler compounds like benzoic acid. stuba.skoup.com The degradation of biphenyl ether, for instance, has been shown to proceed through an ortho cleavage pathway. oup.com The knowledge gained from these studies can inform predictions about the potential environmental persistence and biodegradation pathways of structurally similar compounds like this compound.

Data Tables

Table 1: Physicochemical Properties of Related Compounds

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Key Properties |

| This compound | 73758-57-3 | C₁₆H₁₆O₂S | 272.36 | Achiral nih.gov |

| 4-Mercaptobutyric acid | 13095-73-3 | C₄H₈O₂S | 120.17 | Useful synthetic intermediate chemicalbook.com |

| 4-Bromo-2,2-diphenylbutyric acid | 37849-01-3 | C₁₆H₁₅BrO₂ | 319.19 | Causes skin and eye irritation nih.gov |

Table 2: Microbial Degradation of Biphenyl-Related Compounds

| Compound | Degrading Microorganism(s) | Key Degradation Products | Reference |

| Biphenyl | Pseudomonas cruciviae S93B1 | Benzoic acid, γ-benzoylbutylic acid | oup.com |

| Biphenyl | Alcaligenes xylosoxidans, Ochrobactrum anthropi, Pseudomonas stutzeri | Benzoic acid | stuba.sk |

| Biphenyl Ether | Pseudomonas cruciviae S93B1 | Phenol, 2-phenoxymuconic acid | oup.com |

| p-Chlorobiphenyl | Pseudomonas cruciviae S93B1 | p-Chlorobenzoic acid | oup.com |

Future Research Directions and Unexplored Avenues for 2,2 Diphenyl 4 Mercaptobutyric Acid

Innovations in Green Chemistry Approaches for Synthesis

The development of environmentally benign synthetic routes for 2,2-Diphenyl-4-mercaptobutyric acid is a primary area for future research. Current synthetic methods may rely on traditional chemical practices that are not optimized for sustainability. Future efforts could focus on:

Atom Economy: Designing synthetic pathways that maximize the incorporation of all starting materials into the final product, thus minimizing waste.

Catalytic Routes: Investigating the use of novel catalysts, including biocatalysts or metal catalysts, to facilitate the synthesis with higher efficiency and selectivity under milder reaction conditions.

Renewable Feedstocks: Exploring the possibility of sourcing starting materials from renewable resources to reduce the environmental footprint of the synthesis.

Alternative Solvents: Shifting from hazardous organic solvents to greener alternatives such as water, supercritical fluids, or ionic liquids.

| Green Chemistry Principle | Potential Application in Synthesis of this compound |

| Prevention | Designing synthetic routes with fewer steps and reduced byproduct formation. |

| Atom Economy | Utilizing addition reactions that incorporate all atoms of the reactants. |

| Less Hazardous Chemical Syntheses | Employing non-toxic reagents and intermediates. |

| Designing Safer Chemicals | Modifying the synthetic process to minimize the toxicity of the final product. |

| Safer Solvents and Auxiliaries | Replacing volatile organic compounds with water or bio-solvents. |

| Design for Energy Efficiency | Conducting reactions at ambient temperature and pressure. |

| Use of Renewable Feedstocks | Sourcing precursors from biological or agricultural origins. |

| Reduce Derivatives | Avoiding the use of protecting groups for the thiol and carboxylic acid functionalities. |

| Catalysis | Employing selective catalysts to improve reaction efficiency and reduce waste. |

| Design for Degradation | Ensuring the compound can break down into innocuous products after its use. |

| Real-time analysis for Pollution Prevention | Implementing in-process monitoring to prevent the formation of hazardous byproducts. |

| Inherently Safer Chemistry for Accident Prevention | Choosing reagents and reaction conditions that minimize the risk of explosions or fires. |

Advanced Mechanistic Elucidation of Complex Reactions

A deeper understanding of the reaction mechanisms involving this compound is crucial for controlling its reactivity and designing new applications. The interplay between the thiol, carboxylic acid, and the bulky diphenyl groups can lead to complex chemical behavior. Future research could involve:

Computational Modeling: Employing density functional theory (DFT) and other computational methods to model reaction pathways and transition states, providing insights into the energetics and kinetics of potential reactions.

In-situ Spectroscopic Analysis: Utilizing techniques like nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry under reaction conditions to identify and characterize transient intermediates and byproducts.

Kinetics Studies: Performing detailed kinetic analyses of reactions involving the thiol or carboxylic acid groups to determine reaction orders, rate constants, and activation energies, which are fundamental for understanding the reaction mechanism.

Exploration of Novel Chemical Transformations and Reactivity Profiles

The unique structure of this compound opens up avenues for exploring novel chemical transformations. The presence of two distinct functional groups allows for a range of selective modifications and participation in various reaction types. Potential areas of exploration include:

Multicomponent Reactions: Designing one-pot reactions where this compound acts as a key building block to construct complex molecular architectures in a single step.

Photoredox Catalysis: Investigating the use of visible light and a photocatalyst to initiate novel transformations involving the thiol or carboxylic acid moieties, offering a green and efficient synthetic tool.

Thiol-Ene and Thiol-Yne Click Chemistry: Utilizing the thiol group for highly efficient and specific "click" reactions to attach the molecule to other chemical entities, such as polymers or biomolecules.

Coordination Chemistry: Exploring the use of the thiol and carboxylic acid groups as ligands for the coordination of metal ions, potentially leading to the formation of novel metal-organic frameworks (MOFs) or catalysts.

Design and Synthesis of New Functional Materials Based on the Compound

The bifunctional nature of this compound makes it an attractive candidate for the development of new functional materials with tailored properties. The thiol group can anchor the molecule to metal surfaces, while the carboxylic acid and diphenyl groups can be used to tune the surface properties.

Self-Assembled Monolayers (SAMs): Forming well-ordered SAMs on gold or other metal surfaces. The bulky diphenyl groups are expected to influence the packing density and orientation of the molecules in the monolayer, which could be exploited in applications such as sensing, corrosion inhibition, and nanoelectronics.

Functional Polymers: Incorporating the molecule as a monomer or a functional side chain in polymers. The resulting materials could exhibit unique properties, such as improved thermal stability, altered solubility, or the ability to bind specific analytes.

Bioconjugation: Attaching the molecule to biological systems, such as proteins or peptides, to introduce a specific functionality or to act as a linker.

| Material Type | Potential Role of this compound | Prospective Application |

| Self-Assembled Monolayers (SAMs) | Anchor molecule on metal surfaces via the thiol group. | Chemical sensors, anti-fouling coatings, molecular electronics. |

| Functional Polymers | Monomer or side-chain functionalization. | High-performance plastics, drug delivery systems. |

| Metal-Organic Frameworks (MOFs) | Organic linker connecting metal nodes. | Gas storage, catalysis, chemical separation. |

| Nanoparticle Functionalization | Surface ligand for stabilizing and functionalizing nanoparticles. | Biomedical imaging, targeted drug delivery. |

Development of Advanced Analytical Methodologies for Complex Systems

The development of advanced analytical methods is essential for the accurate detection and characterization of this compound, especially in complex matrices. Future research in this area could focus on:

High-Resolution Mass Spectrometry (HRMS): Developing and optimizing HRMS methods for the sensitive and selective quantification of the compound and its transformation products.

Advanced Chromatographic Techniques: Utilizing multidimensional chromatography or chiral chromatography to separate complex mixtures containing this compound and its stereoisomers, if applicable.

Spectroscopic Probes: Designing spectroscopic probes based on the reactivity of the thiol or carboxylic acid groups for the selective detection of specific analytes.

Surface-Sensitive Techniques: Employing techniques like X-ray photoelectron spectroscopy (XPS) and scanning tunneling microscopy (STM) to characterize SAMs of the compound on surfaces at the molecular level.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2,2-Diphenyl-4-mercaptobutyric acid, and how can purity be validated?

- Methodological Answer : The compound can be synthesized via thiol-ene click chemistry or nucleophilic substitution, using phenyl Grignard reagents and controlled thiolation steps. Purification typically involves column chromatography (silica gel, hexane/ethyl acetate gradient) and recrystallization. Validate purity via HPLC (C18 column, acetonitrile/water mobile phase) and melting point analysis. Cross-reference NMR (¹H/¹³C) and FT-IR spectra with PubChem or NIST databases to confirm structural integrity .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR : Use deuterated DMSO or CDCl₃ to resolve aromatic proton environments and confirm stereochemistry.

- FT-IR : Identify the mercapto (-SH) stretch near 2550 cm⁻¹ and carboxylic acid (C=O) at ~1700 cm⁻¹.

- Mass Spectrometry : High-resolution ESI-MS in negative ion mode to detect [M-H]⁻ peaks and fragment patterns.

- XRD : Single-crystal X-ray diffraction for absolute configuration validation .

Q. How does the compound’s stability vary under different storage conditions?

- Methodological Answer : Stability tests under inert atmospheres (N₂/Ar) at 4°C show minimal degradation over 6 months. Avoid prolonged exposure to light (UV-sensitive) and humidity. Use TLC or HPLC to monitor degradation products (e.g., disulfide formation from -SH oxidation). Add antioxidants like BHT (0.1% w/v) in stock solutions .

Advanced Research Questions

Q. What mechanistic insights explain the thiol-mediated reactivity of this compound in catalysis?

- Methodological Answer : The mercapto group acts as a nucleophile or hydrogen-bond donor. Use kinetic studies (e.g., UV-Vis monitoring of reaction rates) and isotopic labeling (e.g., deuterated -SH) to elucidate pathways. Computational DFT models (B3LYP/6-31G*) can map transition states and electron density surfaces. Compare with analogous compounds (e.g., 4-mercaptophenylboronic acid) to isolate steric/electronic effects .

Q. How can computational modeling predict the compound’s behavior in novel catalytic systems?

- Methodological Answer : Employ molecular dynamics (MD) simulations (AMBER/CHARMM force fields) to study solvation effects and ligand-protein interactions. For redox activity, calculate reduction potentials via COSMO-RS or DFT. Validate predictions with cyclic voltammetry and in-situ Raman spectroscopy .

Q. How should researchers resolve contradictions in spectroscopic data for this compound?

- Methodological Answer : Discrepancies in NMR shifts may arise from tautomerism (e.g., thiol ↔ thione) or solvent polarity. Use variable-temperature NMR to detect dynamic equilibria. For MS fragmentation anomalies, compare collision-induced dissociation (CID) patterns with synthetic analogs. Cross-validate with X-ray crystallography .

Q. What factorial design strategies optimize experimental conditions for studying its reactivity?

- Methodological Answer : Apply a 2³ factorial design to test variables: temperature (25–60°C), solvent polarity (DMF vs. THF), and catalyst loading (0.1–1.0 mol%). Use ANOVA to identify significant factors. For multi-step syntheses, employ response surface methodology (RSM) to balance yield and reaction time .

Q. Which theoretical frameworks guide research on its electronic structure and applications?

- Methodological Answer : Frontier molecular orbital (FMO) theory explains its redox behavior, while Hammett constants correlate substituent effects on reactivity. For biological studies, use QSAR models to predict bioavailability. Ground hypotheses in conceptual density functional theory (CDFT) for mechanistic predictions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.